1-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Description

Chemical Identity and Nomenclature

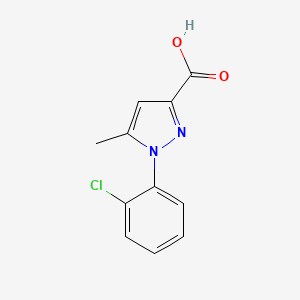

This compound possesses the molecular formula C₁₁H₉ClN₂O₂ and is characterized by a molecular weight that reflects its complex heterocyclic structure. The compound's systematic name follows International Union of Pure and Applied Chemistry guidelines, clearly indicating the positions of each substituent on the pyrazole ring system. The SMILES notation for this compound is CC1=CC(=NN1C2=CC=CC=C2Cl)C(=O)O, which provides a linear representation of its three-dimensional structure. The InChI identifier LMHZNNNAMBXUPA-UHFFFAOYSA-N serves as a unique digital fingerprint for this specific molecular arrangement.

The structural framework consists of a five-membered pyrazole ring, which contains two adjacent nitrogen atoms in positions 1 and 2 of the heterocycle. The substitution pattern includes a methyl group attached to carbon-5 of the pyrazole ring, a carboxylic acid functional group at carbon-3, and a 2-chlorophenyl substituent attached to nitrogen-1. This particular arrangement creates a compound that differs significantly from its positional isomers, such as the 4-chlorophenyl derivative, which has been more extensively studied in the literature. The presence of the chlorine atom in the ortho-position of the phenyl ring introduces steric and electronic effects that influence the compound's overall chemical behavior and potential biological activity.

The nomenclature of this compound reflects the systematic approach to naming complex heterocyclic structures. The base name "pyrazole" indicates the five-membered ring containing two nitrogen atoms, while the numerical prefixes specify the exact positions of substituents. The term "1H-pyrazole" designation indicates that the hydrogen atom is located on nitrogen-1, although in this case, that position is occupied by the chlorophenyl substituent. The carboxylic acid functional group at position-3 represents a key feature that imparts acidic properties to the molecule and enables various chemical transformations.

Historical Development of Pyrazole Carboxylic Acid Derivatives

The historical development of pyrazole carboxylic acid derivatives traces back to the foundational work of Ludwig Knorr, who first coined the term "pyrazole" in 1883. This pioneering work established the nomenclature and basic understanding of pyrazole chemistry that continues to guide research in this field today. The systematic study of pyrazole compounds gained momentum throughout the late nineteenth and early twentieth centuries, with significant contributions from German chemist Hans von Pechmann, who developed a classical synthesis method for pyrazoles in 1898 using acetylene and diazomethane.

The evolution of pyrazole carboxylic acid chemistry has been marked by continuous advances in synthetic methodologies and applications. Early researchers focused on understanding the fundamental properties of the pyrazole ring system, including its amphoteric nature, which allows these compounds to act as both acids and bases depending on the chemical environment. The presence of both acidic pyrrole-like nitrogen and basic pyridine-like nitrogen atoms in the ring structure creates unique reactivity patterns that have been exploited in various synthetic approaches.

Buchner's discovery in 1889 provided another milestone in pyrazole chemistry when he successfully achieved the decarboxylation of pyrazole-3,4,5-tricarboxylic acid, demonstrating the manipulability of carboxylic acid substituents on the pyrazole ring. This work laid the groundwork for understanding how carboxylic acid functional groups could be introduced, modified, and removed from pyrazole systems, principles that remain relevant to the synthesis and applications of compounds like this compound.

The natural occurrence of pyrazole compounds was first documented in 1959 with the isolation of 1-pyrazolyl-alanine from watermelon seeds, marking the discovery of the first naturally occurring pyrazole. This finding sparked increased interest in pyrazole chemistry and led to expanded research into both natural and synthetic pyrazole derivatives, including those bearing carboxylic acid functional groups.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends beyond its individual molecular properties to encompass broader principles of structure-activity relationships and synthetic utility. Pyrazole derivatives, including carboxylic acid-containing variants, have demonstrated remarkable versatility in medicinal chemistry applications, serving as privileged scaffolds for drug development. The pyrazole ring system is considered one of the most important heterocyclic frameworks in pharmaceutical research due to its ability to interact with diverse biological targets through multiple mechanisms.

The structural features of this compound exemplify several key principles in heterocyclic chemistry. The presence of the carboxylic acid functional group provides opportunities for hydrogen bonding interactions and salt formation, while the chlorinated phenyl substituent introduces lipophilic character and potential halogen bonding capabilities. The methyl group at the 5-position of the pyrazole ring serves as an electron-donating substituent that can influence the electronic properties of the entire molecular system.

The compound's significance is further highlighted by its relationship to other biologically active pyrazole carboxylic acid derivatives. Research has shown that pyrazole-based compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumor, and enzyme inhibitory properties. The specific substitution pattern found in this compound provides a framework for understanding how structural modifications can be used to fine-tune biological activity and pharmacological properties.

Within the context of modern drug discovery, pyrazole carboxylic acid derivatives have gained particular attention as kinase inhibitors, representing an important class of therapeutic targets for cancer treatment. The structural diversity achievable through systematic modification of substituents on the pyrazole ring has enabled medicinal chemists to develop highly selective and potent inhibitors for specific kinase targets. The carboxylic acid functional group often plays a crucial role in these interactions, forming key hydrogen bonds with amino acid residues in the active sites of target enzymes.

The synthetic accessibility of compounds like this compound through established pyrazole chemistry also contributes to their significance in heterocyclic research. Standard synthetic approaches, including Knorr-type reactions involving 1,3-diketones and hydrazine derivatives, provide reliable pathways for preparing diverse pyrazole carboxylic acid analogs. This synthetic accessibility has facilitated extensive structure-activity relationship studies that continue to drive innovation in pyrazole-based drug discovery programs.

Table 1: Comparative Analysis of Pyrazole Carboxylic Acid Derivatives

| Compound | Molecular Formula | Key Structural Features | Primary Applications |

|---|---|---|---|

| This compound | C₁₁H₉ClN₂O₂ | 2-Chlorophenyl, 5-methyl, 3-carboxylic acid | Research intermediate, potential pharmaceutical applications |

| 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | C₁₁H₉ClN₂O₂ | 4-Chlorophenyl, 5-methyl, 3-carboxylic acid | Chemical research, synthetic applications |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C₆H₆F₂N₂O₂ | Difluoromethyl, N-methyl, 4-carboxylic acid | Fungicide intermediate, agricultural applications |

| 1H-Pyrazole-3-carboxylic acid | C₄H₄N₂O₂ | Unsubstituted pyrazole, 3-carboxylic acid | Basic research, synthetic precursor |

Propriétés

IUPAC Name |

1-(2-chlorophenyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7-6-9(11(15)16)13-14(7)10-5-3-2-4-8(10)12/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHZNNNAMBXUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(2-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1225601-14-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts. This article synthesizes existing research findings on its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. The compound has demonstrated significant anti-inflammatory properties through various assays.

Inhibition of COX Enzymes

Research indicates that this compound exhibits potent inhibition of COX-2 with an IC50 value that is competitive with established NSAIDs like celecoxib. The structure of the compound allows it to effectively bind to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the pyrazole ring and substituents on the phenyl group significantly influence the biological activity of the compound. For instance, the presence of electron-withdrawing groups such as chlorine enhances COX-2 selectivity and potency.

| Compound | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | 0.04 | 0.08 | 2.0 |

| Celecoxib | 0.04 | 0.09 | 2.25 |

Anti-inflammatory Efficacy

A study conducted by Abdellatif et al. evaluated a series of pyrazole derivatives, including this compound, demonstrating significant anti-inflammatory effects in vivo using carrageenan-induced paw edema models. The results indicated that this compound exhibited comparable efficacy to traditional NSAIDs, with minimal gastrointestinal toxicity observed in histopathological examinations.

Analgesic Activity

In another study focusing on analgesic properties, compounds similar to this compound were tested in animal models for pain relief. The findings revealed a significant reduction in pain response, supporting its potential use as an analgesic agent.

Toxicological Profile

Preliminary toxicological assessments suggest that this compound has a favorable safety profile with an LD50 exceeding 2000 mg/kg in rodent models. These findings are promising for further development as a therapeutic agent.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics. Studies suggest that the compound disrupts bacterial cell wall synthesis, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, which positions it as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis.

Agrochemical Applications

Herbicidal Activity

In agricultural research, this compound has been tested for its herbicidal properties. Field trials have shown that it effectively controls a range of broadleaf weeds without adversely affecting cereal crops. Its mode of action involves the inhibition of specific enzymes involved in plant growth, making it a valuable candidate for developing selective herbicides.

Material Science

Polymer Synthesis

The compound has been utilized in the synthesis of novel polymers. Its reactive carboxylic acid group allows for incorporation into polymer chains, enhancing the thermal stability and mechanical properties of the resulting materials. Research indicates that these polymers can be used in coatings and adhesives, providing improved performance compared to traditional materials.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus; potential for new antibiotic development. |

| Study 2 | Anti-inflammatory Properties | Inhibition of TNF-alpha and IL-6 production; implications for rheumatoid arthritis treatment. |

| Study 3 | Herbicidal Activity | Effective control of broadleaf weeds; minimal impact on cereal crops; potential for selective herbicide formulation. |

| Study 4 | Polymer Synthesis | Enhanced thermal stability in synthesized polymers; promising applications in industrial coatings. |

Méthodes De Préparation

Cyclocondensation of Hydrazine with 1,3-Dicarbonyl Compounds

- The classical method involves reacting substituted hydrazines with β-diketones or β-ketoesters to form substituted pyrazoles.

- For 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, the 2-chlorophenyl group is introduced via the hydrazine component, typically 2-chlorophenylhydrazine.

- The methyl group at position 5 and the carboxylic acid at position 3 are introduced through the choice of the 1,3-dicarbonyl precursor, such as ethyl acetoacetate or related compounds.

This method is favored for its simplicity, regioselectivity, and adaptability to various substituents.

Specific Preparation Methods for this compound

Synthesis via Ester Intermediates and Subsequent Functional Group Transformations

A common approach involves preparing ester derivatives of the pyrazole carboxylic acid, followed by hydrolysis to the acid form.

- Starting with 3-substituted pyrazole carboxylic acid esters, such as ethyl or methyl esters, the synthesis proceeds through cyclocondensation of 2-chlorophenylhydrazine with appropriate β-ketoesters.

- The ester intermediate is then subjected to hydrolysis under acidic or basic conditions to yield the target carboxylic acid.

- This method allows purification steps at the ester stage, improving the overall yield and purity of the final acid.

A detailed example from patent literature demonstrates a similar approach for related pyrazole carboxylic acid esters, where the ester is prepared by reacting pyrazole derivatives with dimethyl carbonate in the presence of potassium carbonate and diethylene glycol dimethyl ether as solvent at elevated temperatures (100–120 °C) for 8–10 hours. The ester is then purified by filtration and vacuum distillation.

Conversion of Ester to Carboxylic Acid

- Hydrolysis of the ester group to the carboxylic acid is typically performed by treating the ester with aqueous base (e.g., KOH) in methanol or another suitable solvent.

- The reaction is carried out at low temperatures initially (0 °C) and then allowed to proceed at room temperature or slightly elevated temperatures (up to 25 °C) for several hours.

- The acid is then isolated by acidifying the reaction mixture and extracting the product.

Alternative Synthetic Routes

- Other methods include the formation of pyrazole-3-carboxylic acid derivatives via acyl chloride intermediates, followed by amination or nitrile formation and subsequent hydrolysis.

- For example, the pyrazole-3-carboxylic acid methyl ester can be converted to the corresponding acid chloride using thionyl chloride, then reacted with ammonia or other nucleophiles to introduce functional groups before final hydrolysis to the acid.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclocondensation | 2-chlorophenylhydrazine + β-ketoester | 60 (heating) | Overnight | 60–95 | Solvent: ethanol or acetone; catalyst varies |

| Esterification | Pyrazole carboxylic acid + dimethyl carbonate + K2CO3 | 100–120 | 8–10 | >82 | Solvent: diethylene glycol dimethyl ether |

| Halogenation (chlorination) | Hydrochloric acid + H2O2 + dichloroethane + pyrazole ester | 20–70 | 6–7 | >95 | Dropwise addition of H2O2; control molar ratios |

| Hydrolysis of ester to acid | KOH in methanol, followed by acidification | 0 to 25 | 10 | High | Control pH 2–3 for isolation |

| Acyl chloride formation | Thionyl chloride + pyrazole ester | 70–85 | 16 | High | Followed by amination or other reactions |

Research Findings and Optimization Notes

- The purity of intermediates, especially the ester, significantly affects the yield and quality of the final acid product. Purification by filtration and vacuum distillation is recommended after esterification.

- The molar ratios of reagents in the chlorination step are crucial: typical molar ratios are pyrazole ester: dichloroethane: hydrochloric acid: hydrogen peroxide = 1:(11–14):(1–1.5):(1.1–1.6).

- Temperature control during chlorination and hydrolysis steps ensures high selectivity and minimizes side reactions.

- Use of aprotic dipolar solvents like dimethylformamide (DMF) or diethylene glycol dimethyl ether enhances reaction rates and yields in cyclocondensation and esterification steps.

- The choice of hydrazine derivative (2-chlorophenylhydrazine) is essential for direct introduction of the 2-chlorophenyl substituent, avoiding additional halogenation steps on the aromatic ring.

Q & A

Q. What are the validated synthetic routes for 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized for high yield?

A common approach involves nucleophilic substitution reactions. For example, 1-aryl-5-chloro-pyrazole intermediates (e.g., 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) can react with phenols under basic conditions (e.g., K₂CO₃) to form substituted pyrazole derivatives . To optimize yield:

- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Control temperature (60–80°C) to balance reaction rate and side-product formation.

- Monitor pH to avoid hydrolysis of sensitive groups (e.g., esters).

Q. How can purity and structural integrity be confirmed after synthesis?

Key methods include:

- HPLC-MS : Quantify purity (>95%) and confirm molecular weight (e.g., MW 240.64 for the target compound) .

- NMR spectroscopy : Analyze aromatic proton environments (e.g., δ 7.2–7.8 ppm for chlorophenyl protons) and carboxy group signals (δ ~170 ppm in ¹³C NMR) .

- X-ray crystallography : Resolve crystal structures to validate regiochemistry and substituent positions .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (N₂/Ar) at 2–8°C in sealed containers to prevent hydrolysis or oxidation. Avoid exposure to moisture, as carboxylic acid groups may degrade under acidic/basic conditions .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., Cl, CF₃) on the pyrazole ring influence bioactivity?

Substituents modulate electron density and steric bulk, affecting receptor binding. For example:

- Electron-withdrawing groups (Cl, CF₃) : Enhance metabolic stability by reducing CYP450-mediated oxidation .

- Ortho-substituted chlorophenyl groups : Improve binding affinity to targets like COX-2 due to restricted rotation and optimal spatial orientation .

- Methodology : Use DFT calculations to map electrostatic potential surfaces and correlate with in vitro activity data .

Q. What strategies resolve contradictions in reported biological activities of structurally similar analogs?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation approaches:

- Dose-response standardization : Use IC₅₀ values normalized to positive controls (e.g., celecoxib for COX-2 inhibition) .

- Metabolite profiling : Identify active metabolites via LC-MS/MS to distinguish parent compound effects from degradation products .

- Crystallographic docking : Compare binding modes of analogs with target proteins (e.g., COX-2) to explain potency variations .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

Regioselectivity is influenced by directing groups and catalyst choice:

- Carboxylic acid as a directing group : Promotes electrophilic substitution at the 5-position due to electron-withdrawing effects .

- Transition-metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively modifies the 1-aryl group without disrupting the carboxylate .

- Protection-deprotection strategies : Temporarily protect the carboxylic acid with methyl esters during halogenation or alkylation steps .

Q. What analytical methods quantify trace impurities in bulk samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.